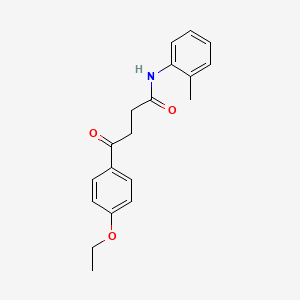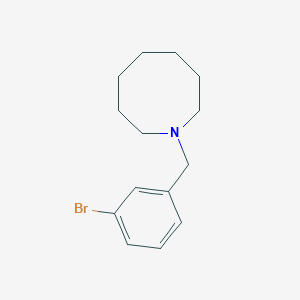
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzoxazinones, which are known for their biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. It has also been shown to activate certain receptors such as peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in lab experiments is its potential as a versatile tool for studying various biological processes. Its ability to modulate various signaling pathways in cells makes it a valuable compound for studying the mechanisms of inflammation, tumor growth, and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for the research on 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate. One direction is to further elucidate its mechanism of action and identify its molecular targets in cells. Another direction is to develop more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to determine its safety and toxicity in humans and animals. Finally, its potential applications in various fields such as medicine, agriculture, and material science should be explored further.
合成法
The synthesis of 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can be achieved through various methods. One of the commonly used methods is the reaction of 3,4-dimethylphenylamine with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting product is then further purified through column chromatography to obtain the pure compound.
科学的研究の応用
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-inflammatory, anti-tumor, and anti-viral agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been studied for its ability to enhance plant growth and provide protection against pests and diseases. In material science, this compound has been studied for its potential use as a fluorescent material and in the development of organic electronic devices.
特性
IUPAC Name |
[2-(3,4-dimethylphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-4-5-13(8-11(10)2)17-19-16-7-6-14(22-12(3)20)9-15(16)18(21)23-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNQHULVAHYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)
![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)




![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)